Cas no 953938-62-0 (4-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide)

4-Bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline scaffold, a structure of interest in medicinal chemistry due to its potential biological activity. The compound incorporates a bromo-substituted benzene sulfonamide group, which may enhance binding affinity in target interactions. The propanoyl moiety at the 1-position of the tetrahydroquinoline ring introduces additional versatility for further functionalization. This molecule is suitable for applications in drug discovery, particularly as a synthetic intermediate or a lead compound for developing enzyme inhibitors or receptor modulators. Its well-defined structure and reactive handles make it valuable for structure-activity relationship (SAR) studies and scaffold optimization in pharmaceutical research.
4-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide structure
953938-62-0 structure
Product Name:4-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
CAS No:953938-62-0
MF:C18H19BrN2O3S
MW:423.324062585831
CID:5516177
Update Time:2025-06-10

4-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide, 4-bromo-N-[1,2,3,4-tetrahydro-1-(1-oxopropyl)-6-quinolinyl]-
    • 4-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
    • Inchi: 1S/C18H19BrN2O3S/c1-2-18(22)21-11-3-4-13-12-15(7-10-17(13)21)20-25(23,24)16-8-5-14(19)6-9-16/h5-10,12,20H,2-4,11H2,1H3
    • InChI Key: RVWUAXNOPSPYCM-UHFFFAOYSA-N
    • SMILES: C1(S(NC2C=CC3=C(C=2)CCCN3C(=O)CC)(=O)=O)=CC=C(Br)C=C1

4-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide Pricemore >>

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Additional information on 4-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

4-Bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

The compound 4-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (CAS No. 953938-62-0) is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its complex structure, which includes a bromine atom attached to a benzene ring, a sulfonamide group, and a tetrahydroquinoline moiety substituted with a propanoyl group. The combination of these functional groups makes this compound unique and versatile in terms of reactivity and biological activity.

Recent studies have highlighted the importance of sulfonamides in drug design due to their ability to act as bioisosteres of carboxylic acids and other functional groups. The presence of the sulfonamide group in this compound suggests potential applications in the development of enzyme inhibitors or receptor antagonists. Additionally, the tetrahydroquinoline moiety is known for its ability to form hydrogen bonds and participate in π-interactions, making it a valuable component in medicinal chemistry.

The bromine atom attached to the benzene ring adds electron-withdrawing properties to the molecule, which can influence its electronic characteristics and reactivity. This feature is particularly useful in reactions involving electrophilic substitution or nucleophilic aromatic substitution. Furthermore, the propanoyl group attached to the tetrahydroquinoline ring introduces an aliphatic chain that can enhance the molecule's lipophilicity, potentially improving its bioavailability in pharmacological applications.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step processes involving coupling reactions and cyclization. Researchers have employed methodologies such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling to construct the tetrahydroquinoline core. These methods not only ensure high yields but also allow for precise control over the stereochemistry of the molecule.

In terms of biological activity, this compound has shown promising results in preliminary assays targeting kinases and other enzymes. The sulfonamide group has been implicated in modulating enzyme activity by forming strong hydrogen bonds with critical residues in the active site. Moreover, the tetrahydroquinoline moiety has demonstrated potential as a scaffold for designing selective inhibitors of G protein-coupled receptors (GPCRs), which are key targets in drug discovery.

Recent studies have also explored the use of this compound as a building block for constructing larger molecular frameworks. Its modular structure allows for easy substitution at various positions, enabling chemists to tailor its properties for specific applications. For instance, substituting the bromine atom with other halogens or functional groups could lead to derivatives with enhanced stability or altered reactivity.

From an environmental perspective, researchers have investigated the degradation pathways of this compound under various conditions. Understanding its stability and biodegradability is crucial for assessing its environmental impact and ensuring sustainable practices in its synthesis and application.

In conclusion, 4-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (CAS No. 953938-62-0) represents a cutting-edge molecule with diverse applications across chemistry and pharmacology. Its unique structure and functional groups make it a valuable tool for advancing research in drug discovery, material science, and synthetic chemistry.

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